N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide
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Overview
Description
N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide is a chemical compound with the molecular formula C14H18Cl2N2O3S and a molecular weight of 365.28 g/mol . This compound is characterized by the presence of an azepane ring, a sulfonyl group, and two chlorine atoms attached to a phenyl ring and an acetamide group. It is used primarily in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide typically involves the reaction of 2-chloroacetamide with 5-(azepane-1-sulfonyl)-2-chlorophenyl derivatives. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include N-substituted acetamides and sulfonamides.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. The chlorine atoms may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
N-[5-(azepane-1-sulfonyl)-2-methoxyphenyl]-2-chloroacetamide: Similar structure but with a methoxy group instead of a chlorine atom.
N-[5-(azepane-1-sulfonyl)-2-fluorophenyl]-2-chloroacetamide: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and binding properties.
Properties
IUPAC Name |
N-[5-(azepan-1-ylsulfonyl)-2-chlorophenyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S/c15-10-14(19)17-13-9-11(5-6-12(13)16)22(20,21)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNCJFUFNVEQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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